molecular formula C12H27NOSi B11734160 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine

3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine

Cat. No.: B11734160
M. Wt: 229.43 g/mol
InChI Key: UCCUEKPBIXIODS-UHFFFAOYSA-N
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Description

3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine is a valuable chiral building block and protected synthetic intermediate designed for advanced organic synthesis and pharmaceutical research. This compound features a primary amine and a tert -butyldimethylsilyl (TBS) ether, protecting the hydroxyl group on a cyclohexane scaffold. The TBS group is a cornerstone of modern synthetic chemistry, known for its stability towards a wide range of reaction conditions, including basic media and various nucleophiles . This stability allows researchers to perform multi-step syntheses and perform specific transformations on the amine functionality, such as amide bond formation or reductive amination, while the alcohol remains intact . The deprotection of the silyl ether can be achieved with high selectivity under mild conditions using fluoride-based reagents like tetra-n-butylammonium fluoride (TBAF), or under controlled acidic conditions, regenerating the parent alcohol in high yield . The cyclohexane ring provides a rigid, three-dimensional structure that is highly relevant in drug discovery for exploring stereochemistry and conformational space. As such, this chemical is a crucial intermediate for medicinal chemists developing new active compounds and for organic chemists constructing complex, chiral molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H27NOSi

Molecular Weight

229.43 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-amine

InChI

InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h10-11H,6-9,13H2,1-5H3

InChI Key

UCCUEKPBIXIODS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCC(C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. One common method is to start with cyclohexanol, which is then reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to form the TBDMS-protected cyclohexanol. This intermediate is then subjected to amination reactions to introduce the amine group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like TBDMS is crucial in large-scale synthesis to prevent unwanted side reactions and to facilitate the purification process .

Chemical Reactions Analysis

Key Reaction Parameters

Factor Details Yield Sources
Base Triethylamine or pyridine (preferred for high yields)95–100%
Base Imidazole33%
Solvent Dichloromethane (DCM)92–100%
Temperature 0–20°C95–100%
Reaction Time 1–16 hours95–100%

Reaction Mechanism

The silylation proceeds via nucleophilic substitution:

  • Activation : The hydroxyl group of cyclohexanamine acts as a nucleophile.

  • Base Role : Triethylamine or pyridine deprotonates the hydroxyl group, enhancing nucleophilicity.

  • Substitution : TBS-Cl reacts with the deprotonated oxygen, displacing Cl⁻ and forming the silyl ether.

  • Workup : Washing with water and brine removes impurities, while drying (Na₂SO₄) and purification (silica gel chromatography) isolate the product .

Critical Factors Affecting Yield

  • Base Strength : Triethylamine and pyridine provide quantitative yields (95–100%), while imidazole results in lower yields (33%), likely due to weaker HCl scavenging .

  • Stoichiometry : Excess TBS-Cl (1.1–1.5 equivalents) ensures complete conversion.

  • Purification : Silica gel chromatography with EtOAc/pet ether eluents effectively removes unreacted reagents and byproducts .

Analytical Data

Technique Observations
¹H-NMR δ 0.06 (s, 6H, Si(CH₃)₂), δ 0.90 (s, 9H, tert-butyl), δ 1.55–1.59 (m, cyclohexyl CH₂), δ 2.74–3.66 (dd, NH/CH₂) .
MS [M+H]⁺ = 204.2 (expected) / 204.1 (observed) for analogous butyl derivatives .

Challenges and Optimizations

  • Steric Hindrance : The cyclohexyl ring may reduce reaction efficiency compared to linear amines. Adjustments like extended reaction times or elevated temperatures could mitigate this.

  • Base Selection : Avoid imidazole for this reaction; prioritize triethylamine or pyridine for higher yields .

This compound’s synthesis and reactivity highlight the versatility of TBS protection in organic synthesis, enabling selective functionalization of hydroxyl groups while preserving amine reactivity.

Scientific Research Applications

Synthetic Chemistry Applications

1. Protecting Group in Organic Synthesis
3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine serves as an effective protecting group for alcohols and amines during organic synthesis. The tert-butyldimethylsilyl (TBDMS) group can be easily introduced and removed, allowing for selective reactions without interference from functional groups. This property is particularly useful in multi-step syntheses where functional group compatibility is crucial .

2. Synthesis of Complex Molecules
The compound is utilized in the synthesis of complex organic molecules, including cyclic amines and other nitrogen-containing heterocycles. Its ability to stabilize reactive intermediates makes it a valuable building block in the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry Applications

1. Drug Development
Research indicates that derivatives of this compound have potential therapeutic applications. For instance, modifications of the compound have been explored for their activity as anti-inflammatory agents and as modulators of various biological pathways . The compound's structure allows for the design of analogs that can interact with specific biological targets, making it relevant in drug discovery.

2. Ammonia Surrogate in C-N Coupling Reactions
In medicinal chemistry, the compound has been investigated as an ammonia surrogate in C-N coupling reactions, which are essential for synthesizing amine-containing pharmaceuticals. This application highlights its versatility and importance in developing new therapeutic agents .

Catalytic Applications

1. Nickel Catalysis
The compound has been studied for its role as a ligand in nickel-catalyzed reactions. Its ability to stabilize nickel complexes enhances catalytic efficiency and selectivity in various organic transformations, including cross-coupling reactions . This application is significant for developing sustainable synthetic methodologies that minimize waste.

Case Studies

Study Application Findings
Duczynski et al. (2021)C-N CouplingDemonstrated that this compound acts as an effective ammonia surrogate, improving yields in amine synthesis .
Research on Drug ModificationsAnti-inflammatory AgentsModified derivatives showed significant activity against inflammatory pathways, indicating potential for therapeutic development .
Nickel Catalysis StudyOrganic TransformationsThe compound enhanced the efficiency of nickel-catalyzed cross-coupling reactions, providing a greener alternative for synthetic processes .

Mechanism of Action

The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine involves its interaction with specific molecular targets. The TBDMS group provides steric protection, allowing selective reactions at other functional sites. The amine group can participate in hydrogen bonding and nucleophilic reactions, making the compound versatile in various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Cyclohexane vs. Linear Backbones

A key structural analog is N-(3-((tert-Butyldimethylsilyl)oxy)propyl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide (11b) , which utilizes a TBS-protected propylamine backbone instead of cyclohexanamine .

Property 3-((TBS-O)cyclohexanamine N-(3-(TBS-O)propyl)pentanamide (11b)
Backbone Cyclohexane (rigid, bulky) Propyl chain (flexible, less steric)
Amine Type Primary amine Primary amine
Key Reactivity Steric hindrance slows nucleophilicity Higher conformational flexibility enhances borylamidation efficiency
Application Potential for stereoselective synthesis Used in Cu-catalyzed carbonylative borylamidation

The cyclohexane backbone imposes significant steric constraints, reducing nucleophilic attack rates compared to linear analogs. This rigidity can enhance stereoselectivity in certain reactions but may limit accessibility in crowded catalytic environments.

Protecting Group Comparison: TBS vs. Boc

While the TBS group protects hydroxyls, tert-butoxycarbonyl (Boc) is a carbamate-based amine-protecting group. The compound N1,N6-bis(2-ethylphthalimido)-N1,N2,N3,N4,N5,N6-hexa(tert-butoxycarbonyl)-pentaethylenehexamine (7b) exemplifies Boc protection .

Property TBS-O Protection Boc Protection
Cleavage Conditions Fluoride ions (e.g., TBAF) Acid (e.g., TFA, HCl)
Stability Stable under acidic/basic conditions Labile under strong acids
Functional Group Hydroxyl Amine

TBS is orthogonal to Boc, enabling sequential deprotection strategies. However, TBS’s sensitivity to fluoride limits compatibility with late-stage boron-containing reagents, whereas Boc’s acid lability restricts use in strongly acidic environments .

Electronic and Solubility Effects

  • Solubility: Cyclohexane derivatives are more hydrophobic than linear analogs, reducing aqueous solubility but improving compatibility with non-polar reaction media .

Data Table: Comparative Analysis

Compound Backbone Protecting Group Molecular Weight (g/mol) Key Application
3-((TBS-O)cyclohexanamine Cyclohexane TBS ~285.5 (estimated) Stereoselective synthesis
N-(3-(TBS-O)propyl)pentanamide (11b) Propyl TBS 487.6 (reported) γ-Boryl amide synthesis
N1,N6-hexa(Boc)-pentaethylenehexamine (7b) Linear Boc ~1200 (reported) Polyamine protection

Biological Activity

3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C12H23NOSi
  • Molecular Weight: 239.40 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of enzyme activity, potentially influencing pathways involved in inflammation and cellular signaling.

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of silylated compounds. For instance, compounds similar to this compound have demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, which may be critical in conditions such as neurodegenerative diseases.

Study 1: Neuroprotection in In Vitro Models

In a study examining the effects of silylated compounds on neuronal cell viability, researchers treated cultured neurons with varying concentrations of this compound. The results indicated a significant increase in cell survival rates under oxidative stress conditions compared to untreated controls, highlighting its potential as a neuroprotective agent.

Concentration (µM)Cell Viability (%)
030
1055
5080

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of silylated amines. In this study, this compound was shown to significantly reduce levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

TreatmentTNF-α Levels (pg/mL)
Control1000
LPS2000
LPS + Compound800

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine?

  • Methodological Answer: The compound is typically synthesized via silyl ether protection of a hydroxyl group on cyclohexanamine. A common approach involves reacting 3-hydroxycyclohexanamine with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or pyridine under anhydrous conditions . The reaction is monitored by thin-layer chromatography (TLC), and purification is achieved via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Yield optimization requires strict control of moisture, as silyl ethers are hydrolytically sensitive .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy is critical. The tert-butyldimethylsilyl (TBDMS) group exhibits distinct 1H^1\text{H}-NMR signals at ~0.1 ppm (singlet for Si(CH3_3)2_2) and 13C^{13}\text{C}-NMR signals near 18–25 ppm (SiC). The cyclohexane backbone is confirmed by coupling patterns in 1H^1\text{H}-NMR (e.g., axial/equatorial proton splitting). Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) verifies the molecular ion peak (expected m/z: calculated from molecular formula) and fragmentation patterns .

Advanced Research Questions

Q. How does the TBDMS group influence the stability of this compound under varying experimental conditions?

  • Methodological Answer: The TBDMS group enhances steric protection but is labile under acidic or nucleophilic conditions. To assess stability:

  • Hydrolytic Stability : Expose the compound to buffered solutions (pH 3–9) at 25–50°C and monitor degradation via HPLC. Compare half-lives to unprotected analogs.
  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Reaction Compatibility : Test stability in common solvents (e.g., THF, DMF) with/without catalysts (e.g., Pd(PPh3_3)4_4) under inert atmospheres .

Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?

  • Methodological Answer:

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during silylation. Monitor enantiomeric excess (ee) via chiral HPLC with a polysaccharide column.
  • Asymmetric Catalysis : Employ palladium catalysts (e.g., Pd(OAc)2_2 with chiral ligands like Josiphos) to induce stereocenter formation. Reaction parameters (temperature, solvent polarity) are tuned using design-of-experiments (DoE) software .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze one enantiomer from a racemic mixture .

Q. How to address contradictory literature reports on the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: Contradictions often arise from differences in reaction conditions (e.g., catalyst loading, moisture levels).

  • Controlled Replication : Reproduce reported protocols while strictly controlling variables (e.g., solvent dryness, inert gas purity).
  • Mechanistic Probes : Use 31P^{31}\text{P}-NMR to track catalyst integrity or in-situ IR to detect intermediate species.
  • Data Reconciliation : Compare yields and side products under standardized conditions. For example, Pd-catalyzed reactions may require higher ligand-to-metal ratios to suppress deprotection .

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